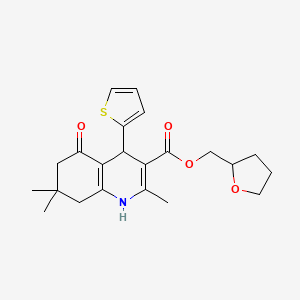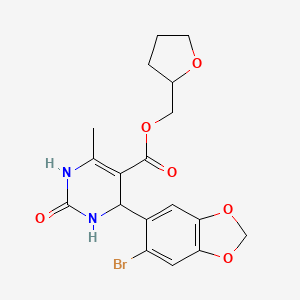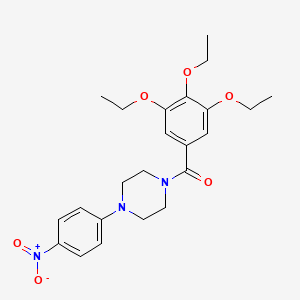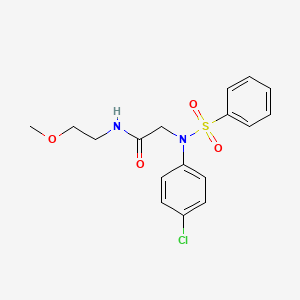
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride, also known as FDQ, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of isoquinolines and is known for its ability to interact with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is not fully understood, but it is believed to involve the modulation of various biological targets, including enzymes and receptors. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been shown to inhibit the activity of enzymes such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been found to interact with various receptors, including the adenosine A3 receptor and the dopamine D2 receptor, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress and inflammation. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been found to modulate various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride in lab experiments is its ability to interact with various biological targets, making it a versatile compound for studying different biological processes. Additionally, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the research of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its specific targets in different biological systems. Additionally, future research could focus on developing derivatives of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride with improved pharmacological properties, such as increased potency and reduced toxicity.
Conclusion:
In conclusion, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. Its synthesis method involves the Pictet-Spengler reaction, and it has been found to have anticancer, anti-inflammatory, and neuroprotective effects. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride interacts with various biological targets, and its future directions include further investigation of its therapeutic properties, mechanism of action, and development of derivatives with improved pharmacological properties.
Synthesemethoden
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedländer synthesis. The most commonly used method for synthesizing 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is the Pictet-Spengler reaction, which involves the condensation of 2-aminobenzaldehyde with furfural in the presence of an acid catalyst. This reaction produces 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride as a hydrochloride salt, which is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been extensively studied for its potential therapeutic properties, particularly its anticancer, anti-inflammatory, and neuroprotective effects. Several studies have shown that 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride can inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-3,4-dihydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12;/h1-6,9H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEKFYYRUVWXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furyl)-3,4-dihydroisoquinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)
![2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5156848.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)


![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)

![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)
